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3,6-difluoro-9H-carbazole

Catalog No.
S6545979
CAS No.
1041143-98-9
M.F
C12H7F2N
M. Wt
203.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-difluoro-9H-carbazole

CAS Number

1041143-98-9

Product Name

3,6-difluoro-9H-carbazole

Molecular Formula

C12H7F2N

Molecular Weight

203.2
  • Organic Light-Emitting Diodes (OLEDs)

    Researchers are investigating 3,6-Difluoro-9H-carbazole as a host material in OLEDs. Host materials play a crucial role in transporting charge carriers and emitting light in these devices. Studies suggest that 3,6-Difluoro-9H-carbazole possesses good thermal and chemical stability, which are desirable qualities for OLED materials []. Additionally, some research indicates that it can achieve high luminescence efficiency, which translates to brighter displays [].

  • Hole Transport Materials

    3,6-Difluoro-9H-carbazole is also being explored for its potential as a hole transport material (HTM) in organic electronic devices. HTMs play a vital role in facilitating the movement of positively charged carriers (holes) within the device. Research suggests that by modifying the molecular structure of 3,6-Difluoro-9H-carbazole, scientists can tune its hole transporting properties []. This characteristic makes it a promising candidate for further development in organic electronics.

3,6-Difluoro-9H-carbazole is a fluorinated derivative of carbazole, characterized by the presence of two fluorine atoms at the 3 and 6 positions of the carbazole structure. Its molecular formula is C12H7F2NC_{12}H_7F_2N, and it has a molecular weight of approximately 203.19 g/mol. This compound appears as a solid, typically white to light yellow in color, and has a melting point ranging from 185 °C to 189 °C . The unique substitution pattern of fluorine atoms enhances its electronic properties, making it suitable for various applications in materials science and organic electronics.

: Due to its conjugated structure, it can undergo photochemical transformations when exposed to light, which can lead to the formation of various derivatives or facilitate oxidation reactions .
  • Fluorination Reactions: The compound can be further modified through additional fluorination processes, which might enhance its properties for specific applications .
  • The synthesis of 3,6-difluoro-9H-carbazole can be achieved through several methods:

    • Direct Fluorination: Starting from 9H-carbazole, selective fluorination can be performed using fluorinating agents under controlled conditions to introduce fluorine at the 3 and 6 positions.
    • Reactions with Fluorinated Reagents: Utilizing reagents such as sulfur tetrafluoride or other fluorinating agents can facilitate the introduction of fluorine into the carbazole framework.
    • Multi-step Synthesis: Involves initial synthesis of intermediates that are subsequently reacted under conditions favorable for introducing the fluorine substituents .

    Research into the interaction studies involving 3,6-difluoro-9H-carbazole often focuses on its behavior in electronic devices and biological systems. Studies have indicated that its electronic interactions with other materials can enhance charge transport properties in organic semiconductors. Additionally, its interactions with biological targets may reveal insights into its potential therapeutic effects or toxicity profiles.

    Several compounds share structural similarities with 3,6-difluoro-9H-carbazole. Below is a comparison highlighting their uniqueness:

    Compound NameStructure CharacteristicsUnique Features
    9H-CarbazoleBasic structure without substitutionsFoundational compound for many derivatives
    3,6-Dichloro-9H-CarbazoleChlorine substituents at 3 and 6Different electronic properties due to chlorine
    3,6-Dibromo-9H-CarbazoleBromine substituents at 3 and 6Increased reactivity compared to difluorinated
    3-Fluoro-9H-CarbazoleSingle fluorine at position 3Less electronegative than difluorinated variant
    1-Methyl-9H-CarbazoleMethyl group at position 1Alters solubility and electronic properties

    The presence of two fluorine atoms in 3,6-difluoro-9H-carbazole significantly alters its chemical reactivity and physical properties compared to these similar compounds. This makes it particularly valuable in applications requiring enhanced electronic performance or specific chemical behaviors.

    Purity

    95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Dates

    Last modified: 08-25-2023

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